molecular formula C10H15N5O3S B4894290 2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide

Cat. No.: B4894290
M. Wt: 285.33 g/mol
InChI Key: COSMAIHKUJJFIM-UHFFFAOYSA-N
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Description

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a pyridine ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide typically involves multi-step organic synthesis. One common method includes the reaction of dimethylsulfamide with a pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The intermediate product is then reacted with an acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The acetamide moiety can interact with amino acid residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylsulfamoylamino)-N-(pyridin-3-ylmethylideneamino)acetamide
  • 2-(dimethylsulfamoylamino)-N-(pyridin-2-ylmethylideneamino)acetamide
  • N-(pyridin-4-ylmethylideneamino)-2-(methylsulfamoylamino)acetamide

Uniqueness

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group enhances its solubility and stability, while the pyridine ring provides a site for further functionalization and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3S/c1-15(2)19(17,18)13-8-10(16)14-12-7-9-3-5-11-6-4-9/h3-7,13H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSMAIHKUJJFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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